molecular formula C17H15ClN4O2 B7711335 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No. B7711335
M. Wt: 342.8 g/mol
InChI Key: HAGYZJMGJZHBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a chemical compound that has attracted the attention of scientists due to its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxadiazole derivatives and has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and receptors in the body such as COX-2, MAO-B, and AChE. It has also been suggested that this compound may modulate the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide have been studied in various in vitro and in vivo models. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. It has also been demonstrated to possess antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide in lab experiments include its potent and selective activity against various targets, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for the study of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide. Some potential areas of research include:
1. Investigation of the structure-activity relationship of this compound to identify more potent and selective derivatives.
2. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its suitability for clinical use.
3. Exploration of the potential use of this compound in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of this compound as a tool for studying the mechanisms underlying various physiological and pathological processes.
In conclusion, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for therapeutic use.

Synthesis Methods

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has been reported in the literature. The most commonly used method involves the reaction of 2-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium hydroxide to obtain 3-(2-chlorophenyl)-5-(2-oxoethyl)-1,2,4-oxadiazole. This intermediate is then reacted with 6-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid to obtain the final product.

Scientific Research Applications

The potential applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide in scientific research are vast. This compound has been studied for its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-5-4-8-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-6-2-3-7-13(12)18/h2-8H,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGYZJMGJZHBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide

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